

Toxicological Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(3-Chloropropyl)morpholine**

Cat. No.: **B193441**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on **4-(3-chloropropyl)morpholine**. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without a thorough review of the primary data. A significant portion of the toxicological data for this specific compound is not publicly available. Therefore, this guide also references the toxicological profile of its parent compound, morpholine, for comparative purposes, explicitly noting that their toxicities may differ. Standardized experimental protocols are described to provide a framework for how toxicological assessments of this compound would typically be conducted.

Introduction

4-(3-Chloropropyl)morpholine is a substituted morpholine derivative with applications as an intermediate in the synthesis of pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, gefitinib.[1][2] Its chemical structure, featuring a reactive chloropropyl group and a morpholine ring, suggests potential biological activity and necessitates a thorough understanding of its toxicological profile for safe handling and use in drug development. This technical guide summarizes the available toxicological data for **4-(3-chloropropyl)morpholine** and provides an overview of standard experimental methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(3-chloropropyl)morpholine** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(3-Chloropropyl)morpholine**

Property	Value	Reference(s)
CAS Number	7357-67-7	[3][4]
Molecular Formula	C ₇ H ₁₄ ClNO	[1][3]
Molecular Weight	163.65 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	115 °C at 25 mmHg	[1]
Density	1.0409 g/cm ³	[6]
Water Solubility	> 1000 g/L at 20 °C	[3]
log Pow	1.45 - 1.47 at 22.5 °C	[3]

Toxicological Data

The available toxicological data for **4-(3-chloropropyl)morpholine** is limited primarily to acute toxicity studies and hazard classifications from safety data sheets. For other toxicological endpoints, data is largely unavailable.

Acute Toxicity

Acute toxicity data from oral, dermal, and intravenous routes of exposure are summarized in Table 2.

Table 2: Acute Toxicity of **4-(3-Chloropropyl)morpholine**

Route	Species	Test	Value	Reference(s)
Oral	Rat (male/female)	LD50	> 200 - < 2000 mg/kg bw	[3]
Dermal	Rat (male/female)	LD50	> 2000 mg/kg bw	[3]
Intravenous	Mouse	LD50	104 mg/kg	[4][7]

Skin and Eye Irritation

4-(3-Chloropropyl)morpholine is classified as a skin and eye irritant.[3][5] It causes skin irritation (Category 2) and serious eye irritation (Category 2).[5]

Respiratory Sensitization and Irritation

The compound may cause respiratory irritation.[3][5] No data is available on its potential for respiratory sensitization.

Genotoxicity

4-(3-Chloropropyl)morpholine is suspected of causing genetic defects. However, specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound are not publicly available.

For the parent compound, morpholine, genotoxicity data is more extensive. Morpholine did not induce mutations in bacteria, unscheduled DNA synthesis in rat hepatocytes, or chromosomal aberrations in Chinese hamster lung fibroblasts.[6] It did, however, show a small increase in mutations in a mouse lymphoma assay and increased the frequency of morphologically transformed BALB/c 3T3 cells.[6]

Carcinogenicity

There is no information available regarding the carcinogenic potential of **4-(3-chloropropyl)morpholine**.[5]

Carcinogenicity studies on morpholine have been conducted. In oral administration studies in mice and hamsters, the results were considered inadequate for evaluation.[6] In another

mouse strain, no significant increase in tumor incidence was observed.[\[6\]](#) In rats, a few liver and lung tumors were observed following oral administration, but inhalation exposure did not increase tumor incidence compared to controls.[\[6\]](#)

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of **4-(3-chloropropyl)morpholine**.[\[3\]](#)

For morpholine, a developmental toxicity study in pregnant rats showed a maternal NOAEL of 75 mg/kg bw/day, with no indication of reproductive or developmental toxicity.

Specific Target Organ Toxicity (STOT)

Single Exposure: **4-(3-Chloropropyl)morpholine** may cause respiratory irritation (Category 3).[\[5\]](#)

Repeated Exposure: No data is available on the specific target organ toxicity of **4-(3-chloropropyl)morpholine** following repeated exposure.

For morpholine, repeated dose studies have shown effects on the liver and kidneys.[\[6\]](#) In a 13-week inhalation study in rats, irritant effects on the nasal cavity were observed at higher concentrations.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4-(3-chloropropyl)morpholine** are not available in the public domain. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

- Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance into a toxicity category.
- Test Animals: Typically, young adult female rats are used.

- Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
- Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

- Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential.
- Procedure: The test substance is applied to the surface of the RhE tissue for a defined period. After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).
- Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.

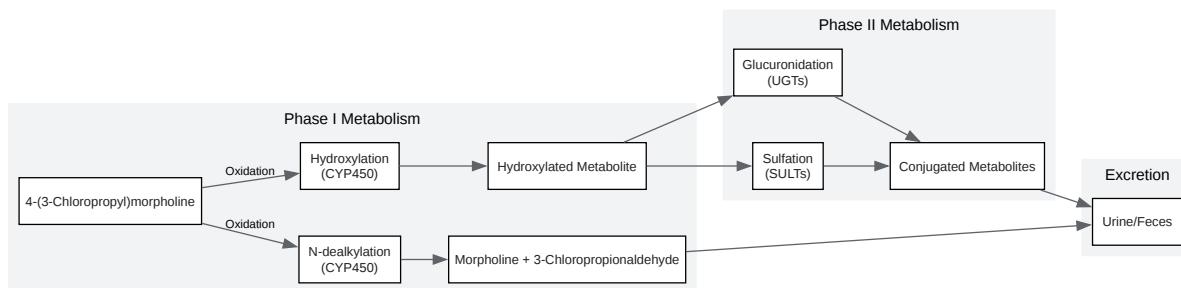
In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476 (Mouse Lymphoma Assay)

- Principle: This assay detects gene mutations induced by the test substance in a mammalian cell line, typically mouse lymphoma L5178Y cells.
- Procedure: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a suitable period. Mutations at the thymidine kinase (TK) locus are measured by determining the cloning efficiency of cells in the presence and absence of a selective agent.
- Endpoint: A significant, dose-related increase in the mutant frequency indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

- Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.

- Procedure: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to accumulate binucleated cells. The frequency of micronuclei in these cells is then scored.
- Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneuploidogenic activity.

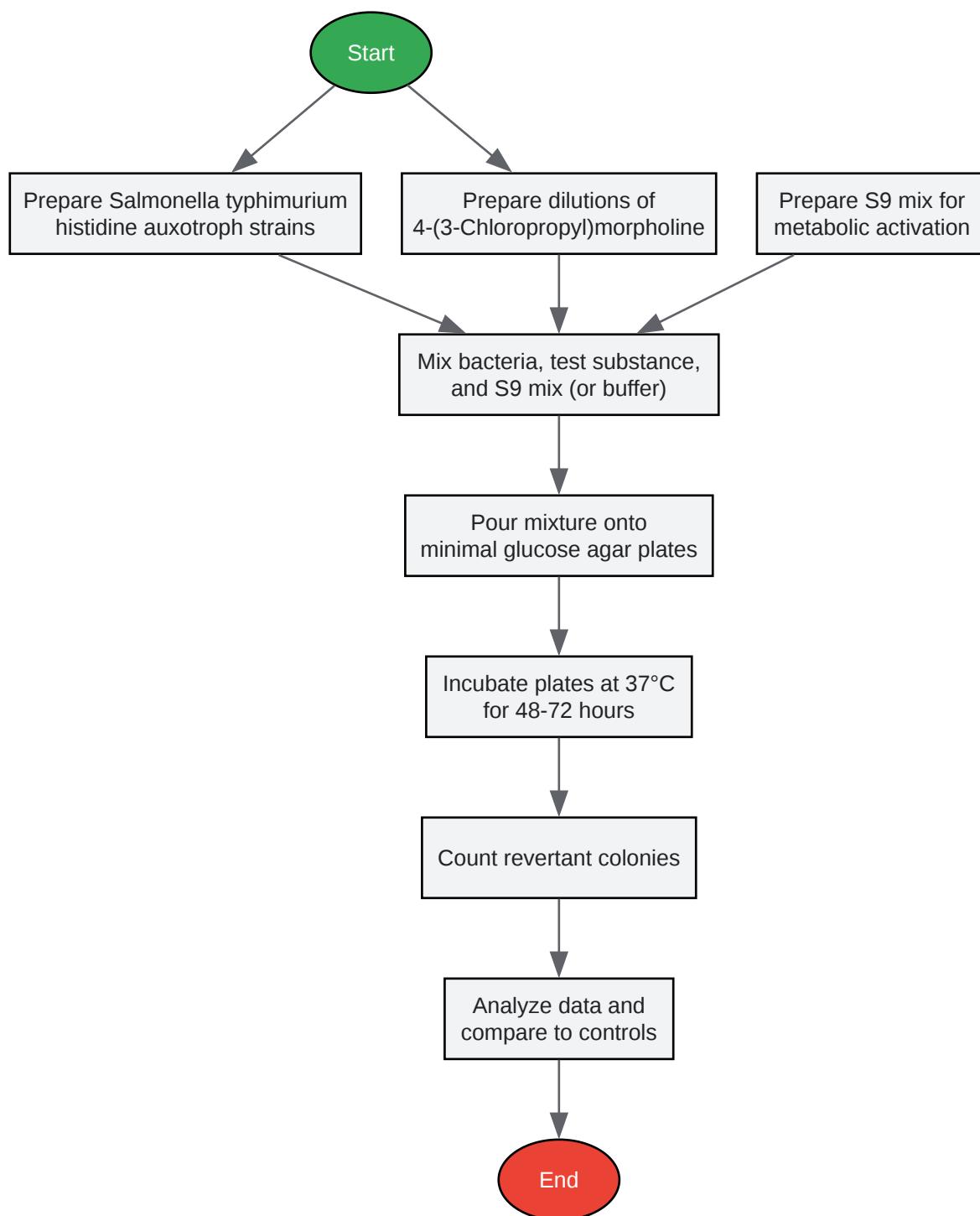

Mechanisms of Toxicity and Signaling Pathways

Specific studies on the mechanisms of toxicity and signaling pathways for **4-(3-chloropropyl)morpholine** are not available. However, based on its chemical structure, some potential mechanisms can be postulated.

The presence of a reactive alkyl chloride suggests that **4-(3-chloropropyl)morpholine** could act as an alkylating agent, potentially reacting with nucleophilic sites in macromolecules such as DNA and proteins. This could lead to genotoxicity and cytotoxicity.

The morpholine moiety is a common pharmacophore in many biologically active compounds. [10] While often associated with favorable pharmacokinetic properties, its metabolic fate can influence toxicity.

A conceptual diagram of a potential metabolic pathway for **4-(3-chloropropyl)morpholine** is presented below.



[Click to download full resolution via product page](#)

Figure 1: Proposed metabolic pathway for **4-(3-Chloropropyl)morpholine**.

Experimental Workflow Visualization

To illustrate a typical experimental process for assessing a key toxicological endpoint, a workflow diagram for the Ames test (Bacterial Reverse Mutation Test) is provided below.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Ames Test.

Conclusion

The available toxicological data for **4-(3-chloropropyl)morpholine** is insufficient to perform a comprehensive risk assessment. While acute toxicity data and local irritancy classifications are available, significant data gaps exist for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and repeated-dose systemic toxicity. The structural alert for genotoxicity warrants further investigation using standard in vitro and in vivo assays. Given its use as a pharmaceutical intermediate, a more complete toxicological profile is essential to ensure the safety of researchers and manufacturing personnel. The information on the parent compound, morpholine, provides some context but should be interpreted with caution due to structural and potential reactivity differences. Further studies following standardized guidelines are necessary to fully characterize the toxicological profile of **4-(3-chloropropyl)morpholine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. ECHA CHEM chem.echa.europa.eu
- 3. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7 | Chemsoc chemsrc.com
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 4-(3-chloropropyl)morpholine (C7H14CINO) [\[pubchemlite.lcsb.uni.lu\]](http://pubchemlite.lcsb.uni.lu)
- 6. 4-(3-Chloropropyl)morpholine | 7357-67-7 [\[chemicalbook.com\]](http://chemicalbook.com)
- 7. Safety of gefitinib in non-small cell lung cancer treatment - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. 4-(3-Chloropropyl)morpholine | C7H14CINO | CID 95834 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 9. Registration Dossier - ECHA [\[echa.europa.eu\]](http://echa.europa.eu)
- 10. N-(3-Morpholinopropyl) Gefitinib | LGC Standards [\[lgcstandards.com\]](http://lgcstandards.com)
- To cite this document: BenchChem. [Toxicological Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b193441#toxicological-profile-of-4-3-chloropropylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com